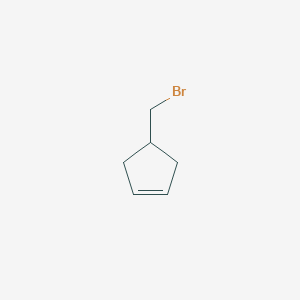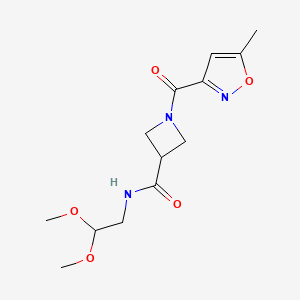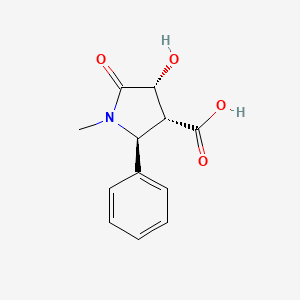![molecular formula C20H26N2O3 B2614233 3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one CAS No. 923690-78-2](/img/structure/B2614233.png)
3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one is a complex organic compound that features an adamantane moiety, a nitrophenyl group, and a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method includes the alkylation of adamantane with a suitable halide, followed by the introduction of the nitrophenyl group through a nitration reaction. The final step involves the formation of the propanone backbone through a condensation reaction with an appropriate ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
化学反応の分析
Types of Reactions
3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The adamantane moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated adamantane derivatives.
科学的研究の応用
3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.
作用機序
The mechanism of action of 3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, potentially altering their properties. The nitrophenyl group may participate in redox reactions, influencing the compound’s biological activity. The propanone backbone provides structural stability and facilitates the compound’s interaction with various enzymes and receptors.
類似化合物との比較
Similar Compounds
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Nitrophenyl compounds: Compounds such as nitrobenzene and nitrophenol, which are used in various chemical syntheses.
Propanone derivatives: Compounds like acetone and methyl ethyl ketone, which are common solvents.
Uniqueness
3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one is unique due to the combination of its adamantane, nitrophenyl, and propanone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
3-(1-adamantylmethylamino)-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c23-19(17-2-1-3-18(9-17)22(24)25)4-5-21-13-20-10-14-6-15(11-20)8-16(7-14)12-20/h1-3,9,14-16,21H,4-8,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJPSNBRAQUCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNCCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2614153.png)


![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2614157.png)
![4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2614160.png)
![2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2614163.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2614164.png)

![5-Bromo-4-chloropyrazolo[1,5-a]pyridine](/img/structure/B2614168.png)



